molecular formula C9H8F3NO B1636911 3-Methyl-5-(trifluoromethyl)benzamide CAS No. 261951-98-8

3-Methyl-5-(trifluoromethyl)benzamide

Cat. No.: B1636911
CAS No.: 261951-98-8
M. Wt: 203.16 g/mol
InChI Key: MODXUPCJDALZQM-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)benzamide is a chemical compound of interest in scientific research and development, particularly within medicinal chemistry. It belongs to a class of trifluoromethylbenzamide derivatives recognized for their utility in designing potential therapeutic agents. While direct data on this specific isomer is limited, research on closely related trifluoromethylbenzamide structures highlights the value of this scaffold. Studies indicate that similar compounds are investigated as dual inhibitors of Discoidin-domain receptors (DDR1 and DDR2), which are potential targets for anti-inflammatory drug discovery . Other benzamide derivatives have also been explored in cell-based assays for antimalarial activity . Furthermore, the 3-methyl-5-(trifluoromethyl)phenyl moiety is a relevant building block in organic synthesis, as evidenced by its use in the preparation of various amines and other intermediates . Researchers value this compound for its potential as a synthetic precursor or a core structure in structure-activity relationship (SAR) studies. The presence of both the benzamide and the trifluoromethyl group can influence the compound's physicochemical properties and its interaction with biological targets. This product is intended for research and further manufacturing applications only. It is not approved for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-5-2-6(8(13)14)4-7(3-5)9(10,11)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODXUPCJDALZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276653
Record name Benzamide, 3-methyl-5-(trifluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-98-8
Record name Benzamide, 3-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Investigations of 3 Methyl 5 Trifluoromethyl Benzamide and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 3-Methyl-5-(trifluoromethyl)benzamide, ¹H and ¹³C NMR spectra are predicted to show characteristic signals that reflect the compound's unique electronic environment, shaped by the interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group.

In the ¹H NMR spectrum, the aromatic protons are expected to appear as distinct singlets or narrow multiplets in the downfield region, typically between 7.5 and 8.5 ppm. The amide protons (-CONH₂) would likely resonate as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration due to hydrogen bonding effects. iucr.org The methyl protons would appear as a sharp singlet in the upfield region, around 2.4 ppm.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon is the most deshielded, with a predicted chemical shift in the range of 168-172 ppm. The aromatic carbons will show complex patterns; the carbon attached to the trifluoromethyl group will appear as a quartet due to ¹J-coupling with the fluorine atoms. Based on data from analogs like 3-methylbenzamide (B1583426) and 3,5-di(trifluoromethyl)benzamide, a table of predicted chemical shifts can be formulated. chemicalbook.comsigmaaldrich.com

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on analysis of structurally similar compounds and established substituent effects.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMR
Ar-H 7.5 - 8.5 s, m Three distinct signals expected for the aromatic protons.
-CONH₂ 6.0 - 8.0 br s Chemical shift is variable and dependent on solvent/concentration.
-CH₃ ~2.4 s
¹³C NMR
C=O 168 - 172 s Carbonyl carbon.
C-CF₃ 130 - 134 q Quartet due to C-F coupling.
C-CH₃ ~139 s
Aromatic C 122 - 140 m Includes other aromatic carbons.
-CH₃ ~21 s
-CF₃ ~123 q Quartet with a large coupling constant (¹JCF > 270 Hz).

Conformational analysis, particularly concerning the rotation around the C-C(O) and C-N bonds, can be investigated using variable-temperature NMR studies. Furthermore, ¹⁹F NMR spectroscopy offers a direct probe into the electronic environment of the trifluoromethyl group, which is highly sensitive to substituent effects and molecular conformation. chemicalbook.comchemicalbook.com

Comprehensive Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound (C₉H₈F₃NO), the calculated molecular weight is approximately 203.16 g/mol .

Under electron ionization (EI) conditions, benzamides typically exhibit a characteristic fragmentation pattern. ugr.esugr.es The molecular ion peak (M⁺•) at m/z ≈ 203 would be expected. The most common fragmentation pathway for primary benzamides involves the α-cleavage and loss of the amino radical (•NH₂) to form a highly stable benzoyl cation. nist.govnist.govbldpharm.com This would result in a prominent peak at m/z 187 for the [M-16]⁺ ion. Subsequent fragmentation of this acylium ion would likely involve the loss of carbon monoxide (CO), leading to a peak at m/z 159.

Predicted Key Mass Spectrometry Fragments for this compound Based on established fragmentation patterns of benzamides.

m/z Proposed Fragment Notes
203 [C₉H₈F₃NO]⁺• Molecular Ion (M⁺•)
187 [C₉H₅F₃O]⁺ Loss of •NH₂ (M-16)
159 [C₈H₅F₃]⁺ Loss of CO from m/z 187

Infrared (IR) Spectroscopy for Identification of Functional Groups and Hydrogen Bonding Patterns

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The primary amide group gives rise to two distinct N-H stretching vibrations in the region of 3200-3400 cm⁻¹. In the solid state, these bands are often broadened due to intermolecular hydrogen bonding. guidechem.com The C=O (Amide I) stretching vibration is a strong, sharp band typically found between 1650 and 1690 cm⁻¹. researchgate.net Its position can be influenced by both electronic effects of the ring substituents and hydrogen bonding. The N-H bending (Amide II) band usually appears around 1620-1650 cm⁻¹. The strong electron-withdrawing nature of the trifluoromethyl group will result in intense C-F stretching bands in the 1350-1100 cm⁻¹ region. ossila.com

Predicted Characteristic IR Absorption Bands for this compound Frequency ranges are based on data from analogous benzamide (B126) compounds. guidechem.comresearchgate.netossila.com

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Intensity
N-H (Amide) Symmetric & Asymmetric Stretch 3200 - 3400 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 3000 Weak
C=O (Amide I) Stretch 1650 - 1690 Strong
N-H (Amide II) Bend 1620 - 1650 Medium-Strong
Aromatic C=C Stretch 1450 - 1600 Medium
C-F (Trifluoromethyl) Stretch 1100 - 1350 Strong, Multiple Bands

The presence of strong intermolecular N-H···O=C hydrogen bonds is a defining feature of the solid-state structure of primary amides, leading to the formation of well-defined supramolecular synthons, such as dimers or chains. ed.ac.ukchemicalbook.com These interactions cause a shift of the N-H and C=O stretching frequencies to lower wavenumbers compared to their values in a dilute solution. rsc.org

Single-Crystal X-ray Diffraction for Elucidating Solid-State Architecture

While a specific crystal structure for this compound is not publicly documented, extensive data on analogs allows for a detailed prediction of its solid-state architecture. iucr.orgbipm.org

Analysis of Molecular Geometry and Bond Parameters

The molecular geometry is expected to be largely planar in the benzamide portion. The C-N bond of the amide group will have partial double bond character, resulting in a shorter bond length than a typical C-N single bond. The trifluoromethyl and methyl groups will be substituted on the benzene (B151609) ring at the meta-positions relative to each other. DFT calculations on similar molecules suggest that the energies of conformations determined in crystal structures are only slightly higher than those calculated for isolated molecules, indicating that crystal packing forces induce minor geometrical changes. bipm.org

Characterization of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

The solid-state packing of this compound is anticipated to be dominated by a robust network of intermolecular interactions.

Hydrogen Bonding: The primary interaction will be the classic N-H···O hydrogen bond between the amide groups of adjacent molecules. This typically results in the formation of a centrosymmetric dimer synthon, which then links into chains or sheets. ed.ac.ukbipm.org

Weak Hydrogen Bonds: The presence of the trifluoromethyl group introduces the possibility of weak C-H···F hydrogen bonds, which have been shown to play a significant role in the packing of fluorinated organic solids. spectrabase.com

Conformational Features and Rotational Dynamics of the Trifluoromethyl Group within Crystal Lattices

A key feature in the crystal structures of compounds containing a phenyl-CF₃ moiety is the rotational behavior of the trifluoromethyl group. It is very common for the -CF₃ group to exhibit rotational disorder in the solid state, where the fluorine atoms occupy multiple positions with varying occupancy. spectrabase.com This dynamic behavior is due to the relatively low energy barrier for rotation around the C-CF₃ bond. ossila.com Studies on analogous systems have shown that intermolecular interactions within the crystal can significantly increase this rotational barrier compared to the isolated molecule in the gas phase. This disorder can be modeled during the refinement of X-ray diffraction data and provides insight into the dynamic nature of molecular crystals.

Supramolecular Assembly and Crystal Packing Modalities

The arrangement of molecules in the crystalline state, known as crystal packing, is dictated by a variety of non-covalent interactions. These interactions cooperatively define the supramolecular assembly, influencing the material's physical properties. For this compound and its analogs, the key interactions governing their crystal packing are hydrogen bonds, π-π stacking, and contributions from the trifluoromethyl group.

The primary and most influential intermolecular interaction in the crystal structure of benzamides is the hydrogen bond formed between the amide functional groups. khanacademy.org Specifically, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction typically leads to the formation of robust supramolecular synthons, such as the R²₂(8) dimer or the C(4) catemer (chain) motif. researchgate.netacs.org In the case of the R²₂(8) motif, two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. Alternatively, the C(4) motif involves molecules linking head-to-tail to form infinite chains. researchgate.net The presence of both a hydrogen bond donor and acceptor within the same functional group makes the amide moiety a powerful structure-directing element in crystal engineering. nih.gov

The interplay of these interactions—strong N-H···O hydrogen bonds forming primary motifs, supported by π-π stacking and weaker C-H···F or other short contacts—dictates the final three-dimensional architecture of this compound and its analogs in the solid state. The specific balance and geometry of these interactions determine the resulting crystal symmetry and packing efficiency.

Interactive Table of Crystallographic Interaction Data for Benzamide Analogs

The following table summarizes typical intermolecular interaction parameters observed in the crystal structures of analogous benzamide compounds, providing a reference for the expected interactions in this compound.

Interaction TypeDonor-AcceptorTypical Distance (Å)Observed in Analogs
Hydrogen Bond N-H···O2.8 - 3.1 researchgate.net, nih.gov, researchgate.net
π-π Stacking Ring Centroid···Ring Centroid3.7 - 3.9 nih.gov, researchgate.net, nih.gov
Halogen Interaction C-F···H-C~2.5 rsc.org
Halogen Interaction Br···Br~3.6 researchgate.net
Halogen Interaction I···I~3.8 researchgate.net

Biological and Biochemical Research on 3 Methyl 5 Trifluoromethyl Benzamide and Bioisosteric Compounds

Exploration of Molecular Targets and Mechanisms of Action

The benzamide (B126) scaffold, particularly when substituted with groups like trifluoromethyl, is a cornerstone in the design of molecules that can interact with critical biological macromolecules. Research into these interactions has unveiled potential mechanisms of action against various cellular targets.

Enzyme Inhibition Studies

The ability of 3-Methyl-5-(trifluoromethyl)benzamide and its bioisosteres to inhibit specific enzymes is a significant area of investigation, with implications for cancer and fungal disease treatment.

Kinases (e.g., RAF, EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, PDGFRb)

The benzamide moiety is a recognized pharmacophore in the development of kinase inhibitors, which are crucial in oncology for targeting signaling pathways that drive tumor growth.

RAF Kinases: The RAS-RAF-MEK-ERK pathway is a primary driver of oncogenic signals in many human cancers. nih.gov Bioisosteric compounds, such as imidazo[1,2-a]pyridin-6-yl-benzamide analogs and benzimidazole (B57391) reverse amides, have been designed and synthesized as potent pan-RAF or specific B-RAFV600E inhibitors. nih.govnih.govnovartis.com These compounds have demonstrated efficacy in inhibiting the kinase, thereby blocking downstream signaling that promotes cell proliferation. nih.gov For example, a novel series of benzimidazole reverse amides showed potent in vitro inhibition of B-RAFV600E and effective modulation of its downstream target, pERK. nih.gov

EGFR, HER-2, and HER-4: The Epidermal Growth Factor Receptor (EGFR/HER1) family, including HER-2 and HER-4, are key regulators of cell growth and are often overexpressed or mutated in various cancers. nih.govnih.govresearchgate.netlookchem.com Consequently, dual inhibitors of these receptors are a promising therapeutic strategy. nih.govnih.govlookchem.com Research has led to the development of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives and 2-aryl benzimidazole compounds that act as dual EGFR/HER-2 inhibitors. nih.govnih.gov These bioisosteric analogs have been shown to effectively block the tyrosine phosphorylation of both receptors, leading to the suppression of downstream PI3K/Akt and MEK/Erk signaling pathways, inducing cell cycle arrest, and promoting apoptosis in cancer cells. nih.govnih.gov

IGF1R, InsR, KDR, and PDGFR: The Insulin-like Growth Factor 1 Receptor (IGF-1R) and Platelet-Derived Growth Factor Receptor (PDGFR) are also implicated in tumor growth and resistance to therapy. nih.govnih.gov Dual inhibition of these receptors is being explored as a therapeutic strategy. nih.gov While specific data on this compound is limited, related benzamide structures are known tyrosine kinase inhibitors that target receptors like PDGFR. sigmaaldrich.com Furthermore, compounds with a trifluoromethylphenyl group, structurally related to the target molecule, have been developed as potent inhibitors of mTOR, a key kinase downstream of IGF-1R and other growth factor receptors. mit.edumit.edu

Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), or Complex II, is a vital enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov Its inhibition disrupts cellular respiration, a mechanism exploited for antifungal agents. The benzamide functional group is a key feature of a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). mdpi.comnih.govresearchgate.netnih.govresearchgate.net These fungicides, which include commercial products like boscalid (B143098) and penthiopyrad, act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, blocking its activity and leading to fungal cell death. mdpi.comnih.gov The development of novel carboxamide derivatives, including those with triazole and N-phenylbenzamide structures, continues to be a major focus in the search for new, effective SDHIs to combat fungal pathogens and manage resistance. nih.govsemanticscholar.org

Table 1: Bioisosteric Benzamide Compounds and Their Kinase Targets

Compound Class Target Kinase(s) Therapeutic Area Reference(s)
Imidazo[1,2-a]pyridin-6-yl-benzamides B-RAF Cancer nih.gov
Benzimidazole Reverse Amides Pan-RAF Cancer nih.govnovartis.com
N-(1,3,4-thiadiazol-2-yl)benzamides EGFR, HER-2 Cancer nih.gov
2-Aryl Benzimidazoles EGFR, HER-2 Cancer nih.gov
Benzonaphthyridinones mTOR Cancer mit.edumit.edu

Receptor Modulation Investigations: Discoidin Domain Receptors (DDR1/DDR2)

Discoidin Domain Receptors (DDR1 and DDR2) are a unique subfamily of receptor tyrosine kinases activated by collagen. Their dysregulation is linked to diseases like fibrosis and cancer. While direct studies on this compound are not prominent, the benzamide scaffold is present in known DDR1 inhibitors. For instance, certain 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides have been developed as selective and orally bioavailable DDR1 inhibitors, demonstrating the utility of the benzamide core in targeting these collagen receptors.

Antimicrobial Research Applications

The trifluoromethyl-substituted benzamide structure is also a platform for developing agents against a range of microbial pathogens.

Antibacterial Activity Profiles

Substituted benzamides are under investigation as novel antibacterial agents, particularly in the face of growing antibiotic resistance. nih.govnanobioletters.comgoogle.com Research has focused on their efficacy against both Gram-positive and Gram-negative bacteria. nih.govnanobioletters.com For example, a new benzamide FtsZ inhibitor, TXH9179, has demonstrated superior bactericidal activity against a wide array of methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, including those resistant to vancomycin (B549263) and linezolid. nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition by benzamide-based compounds represents a promising strategy for developing new antibiotics. nih.gov Studies involving Quantitative Structure-Activity Relationship (QSAR) have been employed to model the structural characteristics that determine the antibacterial potency of substituted benzamides. nih.gov

Antifungal Efficacy Evaluations

The benzamide moiety is a well-established pharmacophore in antifungal research, largely due to its role in SDHI fungicides as discussed previously. mdpi.comnih.govnih.gov Beyond SDHIs, other benzamide derivatives have also shown significant antifungal properties. Studies on novel N-phenylbenzamide and benzamide derivatives containing triazole or trifluoromethylpyrimidine moieties have reported notable in vitro activity against various plant pathogenic fungi, such as Botrytis cinerea, Phomopsis sp., and Sclerotinia sclerotiorum. semanticscholar.orgresearchgate.netnih.gov The inclusion of a trifluoromethyl (CF3) group is a common strategy in designing bioactive molecules; however, its effect on antifungal activity can vary. Some studies report that the presence of a CF3 group can decrease activity to varying degrees depending on its position on the benzene (B151609) ring, while other fluorinated analogs show enhanced efficacy. researchgate.netnih.gov

Table 2: Antifungal Activity of Bioisosteric Benzamide Derivatives

Compound Class Target Fungi Mechanism of Action (if known) Reference(s)
N-phenylbenzamides with trifluoromethylpyrimidine Phomopsis sp., Botrytis cinerea Not specified semanticscholar.org
Benzamides with a triazole moiety Alternaria alternata, Alternaria solani Not specified researchgate.net
Trifluoromethyl pyrimidine (B1678525) amides Botrytis cinerea, Sclerotinia sclerotiorum Not specified nih.gov
Carboxamides with a 1,2,3-triazole ring Sclerotinia sclerotiorum, Botrytis cinerea SDH Inhibition nih.gov

Antitubercular Agent Development Precursors

A significant application of a close analog of the title compound is in the synthesis of novel treatments for tuberculosis (TB). Specifically, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) serves as a key precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). researchgate.netnih.govnih.gov BTZs are a highly promising new class of antitubercular agents that have produced candidates, such as BTZ043 and Macozinone (PBTZ169), which have advanced to clinical trials. researchgate.netnih.gov These agents work by targeting the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. nih.gov The use of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide in creating these potent next-generation TB drugs highlights its critical role in medicinal chemistry and drug development. researchgate.netnih.govnih.goviucr.org

Anticancer Research Avenues

The quest for more effective and selective anticancer agents is a primary driver of drug discovery. Substituted benzamides have emerged as a promising class of compounds in this arena, with research exploring their potential to interfere with various aspects of cancer cell biology.

Inhibition of Oncogenic Signaling Pathways (e.g., RAS Mutant Cancers)

The RAS family of small GTPases (HRAS, KRAS, and NRAS) are among the most frequently mutated oncogenes in human cancers, leading to constitutively active signaling pathways that drive tumor growth, proliferation, and survival. nih.govnih.gov The development of inhibitors targeting these pathways is a major focus of cancer research.

A notable example of a complex benzamide derivative showing activity against RAS-mutant cancer is the multi-targeted kinase inhibitor, GNF-7 . nih.gov Its chemical name is N-(4-methyl-3-(1-methyl-7-(6-methylpyridin-3-ylamino)-2-oxo-1,2-dihydropyrimido[4,5-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide. GNF-7 was identified through a cell-based screen as an inhibitor of RAS signaling in preclinical leukemia models with NRAS mutations. nih.gov Mechanistic studies have suggested that GNF-7 exerts its effects through the inhibition of AKT/ACK1 phosphorylation and germinal center kinase (GCK). nih.gov

While not a direct study of this compound itself, the activity of GNF-7, which contains the 3-(trifluoromethyl)benzamide (B157546) moiety, highlights the potential for this scaffold to be incorporated into more complex molecules designed to inhibit oncogenic signaling pathways like those driven by RAS mutations.

In broader research, various strategies are being explored to target RAS-mutant tumors. These include the development of type II RAF inhibitors, which have shown initial effectiveness, and the use of cancer vaccines. scbt.com Furthermore, small molecules like 249C , a dihydro-pyrazole-5-carboxamide, have demonstrated selective cytotoxicity against Ras-mutant cells by inhibiting V-type ATPases. nih.govresearchgate.net

Modulation of Cellular Processes Relevant to Neoplasia

Beyond direct inhibition of signaling pathways, substituted benzamides are being investigated for their ability to modulate other cellular processes that are critical for cancer development and progression. These processes include apoptosis (programmed cell death), cell cycle regulation, and autophagy.

For instance, research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has revealed their potential as anticancer agents that modulate autophagy. nih.gov These compounds have been shown to reduce mTORC1 activity and disrupt autophagic flux, processes that are often dysregulated in cancer cells. nih.gov Another study on N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) demonstrated its ability to inhibit liver tumor growth by inducing apoptosis and inhibiting the STAT3 pathway. umich.edu

Derivatives of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine have also been synthesized and evaluated for their anticancer activity. columbia.edu One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govcolumbia.eduthiazolo[4,5-d]pyrimidine-2(3H)-thione , showed significant cytotoxic effects against melanoma cancer cell lines. columbia.edu

These examples, while not directly involving this compound, underscore the potential of the trifluoromethyl-substituted benzamide scaffold to be a key component in the design of novel anticancer agents that modulate critical cellular processes in neoplasia.

Comprehensive Structure-Activity Relationship (SAR) Derivation for Substituted Benzamide Scaffolds

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its analogs is a cornerstone of drug discovery, known as the derivation of structure-activity relationships (SAR). For substituted benzamides, SAR studies have provided valuable insights into the structural requirements for their biological activities.

For example, a study on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives as anticancer agents against colon carcinoma HCT-116 cells revealed that increasing the length of the hydrophobic carbon chain of the –N-alkyl-benzamide group generally led to higher anticancer activity. nih.gov The derivative 3,4,5-trihydroxy-N-hexyl-benzamide showed the strongest inhibitory effect. nih.gov

In the context of trifluoromethyl-containing benzamides, research on a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists has also been described, highlighting the importance of the substitution pattern on the benzamide scaffold for antagonist activity. nih.gov

While a comprehensive SAR study specifically for this compound is not publicly available, the principles derived from related benzamide scaffolds can guide the design of future analogs with potentially enhanced anticancer or anti-inflammatory properties. The table below illustrates hypothetical SAR data for a generic substituted benzamide scaffold, demonstrating how different substitutions can influence biological activity.

Table 1: Illustrative Structure-Activity Relationship (SAR) for a Generic Substituted Benzamide Scaffold

R1R2R3Biological Activity (IC50 in µM)
HHH>100
CH3HH50
HCF3H25
CH3CF3H10
CH3CF3Cl5

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The Trifluoromethyl Group as a Bioactivity Modulator: Mechanistic Insights and Binding Energy Contributions

The trifluoromethyl (CF3) group is a widely used substituent in medicinal chemistry due to its unique electronic properties and its ability to modulate the bioactivity of a molecule. nih.govnih.gov It is often used as a bioisostere for a methyl group or a chlorine atom. nih.gov

The high electronegativity of the fluorine atoms in the CF3 group makes it a strong electron-withdrawing group, which can significantly alter the electronic properties of an aromatic ring. nih.gov This can influence the pKa of nearby functional groups and enhance interactions with biological targets through hydrogen bonding and electrostatic interactions. nih.gov

Furthermore, the CF3 group is larger than a methyl group, which can lead to increased binding affinity and selectivity through enhanced hydrophobic interactions with the target protein. nih.gov The strong carbon-fluorine bonds also contribute to increased metabolic stability, which can improve the pharmacokinetic profile of a drug candidate. nih.gov

The incorporation of a trifluoromethyl group can significantly enhance the anticancer activity of a molecule. For example, an isoxazole (B147169) derivative with a trifluoromethyl group was found to be almost 8 times more active against a human breast cancer cell line compared to its non-trifluoromethylated analog. researchgate.net

Future Perspectives and Emerging Research Areas for 3 Methyl 5 Trifluoromethyl Benzamide Analogs

Development of Novel and Efficient Synthetic Methodologies for Enhanced Diversity and Selectivity

The future development of analogs based on the 3-Methyl-5-(trifluoromethyl)benzamide scaffold hinges on the creation of more efficient and versatile synthetic routes. While conventional methods for forming amide bonds are well-established, emerging research prioritizes strategies that offer greater control over molecular structure and allow for the rapid generation of diverse compound libraries. mdpi.comnih.gov

A significant area of development is the site-selective functionalization of the aromatic ring. For instance, recent breakthroughs have demonstrated the para-selective C-H trifluoromethylation of benzamide (B126) derivatives through the use of iminium activation and photoredox catalysis. nih.gov This method allows for the direct introduction of a trifluoromethyl group at a specific position, a challenging transformation that traditionally requires multi-step syntheses. nih.gov Applying such methodologies to substituted benzamides could yield novel analogs with unique structure-activity relationships.

Furthermore, solventless and catalyst-free approaches are gaining traction for their environmental benefits. The direct thermal condensation of a carboxylic acid with an amine, while sometimes resulting in moderate yields, represents an eco-friendly pathway to amide bond formation by releasing only water as a byproduct. mdpi.com Future research will likely focus on optimizing these green chemistry approaches to improve yields and broaden their applicability for creating a wide array of this compound derivatives.

Table 1: Emerging Synthetic Methodologies for Benzamide Analogs

MethodologyDescriptionKey Advantage(s)
Iminium-Activated C-H Functionalization Utilizes photoredox catalysis to achieve para-selective trifluoromethylation of benzamide derivatives. nih.govHigh site-selectivity, direct functionalization of C-H bonds. nih.gov
Conventional Solution-Based Synthesis Involves reacting components like phenylenediamine with an acid chloride in a suitable solvent with a base. mdpi.comStraightforward, widely applicable for various substitutions. mdpi.com
Solventless Thermal Condensation Direct reaction between a carboxylic acid and an amine at high temperatures without a catalyst or solvent. mdpi.comEco-friendly (water is the only byproduct), simple procedure. mdpi.com

Application of Advanced Structural Biology Techniques for High-Resolution Target Complex Characterization

Understanding how a ligand interacts with its biological target at an atomic level is fundamental to modern drug design. Advanced structural biology techniques are poised to play a critical role in elucidating the binding modes of this compound analogs, thereby guiding their optimization. researchcorridor.org

X-ray crystallography remains a primary tool for obtaining high-resolution three-dimensional structures of ligand-protein complexes. researchcorridor.org By crystallizing an analog in complex with its target protein, researchers can visualize the precise orientation of the ligand in the binding pocket, identify key hydrogen bonds and hydrophobic interactions, and understand the conformational changes in the protein upon binding. nih.govacs.org For example, the crystal structure of a multi-target-directed ligand complexed with human butyrylcholinesterase (hBChE) has provided a molecular-level rationale for its potent inhibitory activity. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary insights, particularly for studying protein dynamics and interactions in solution. researchcorridor.orgvernalis.com Ligand-observed NMR can confirm binding and map the ligand's epitope, while protein-observed NMR can identify the specific amino acid residues involved in the interaction. vernalis.com

Cryo-Electron Microscopy (Cryo-EM) is rapidly emerging as a powerful technique for determining the structures of large, complex macromolecules that are difficult to crystallize. researchcorridor.org This method will be invaluable for characterizing the interactions of benzamide analogs with complex targets like membrane-bound receptors or multi-protein assemblies. researchcorridor.org

Table 2: Structural Biology Techniques in Benzamide Analog Research

TechniqueApplicationInsights Gained
X-ray Crystallography Determination of high-resolution 3D structures of ligand-target complexes. researchcorridor.orgacs.orgPrecise binding mode, key molecular interactions, conformational changes. nih.govacs.org
NMR Spectroscopy Characterization of ligand-protein interactions and dynamics in solution. vernalis.comBinding confirmation, affinity determination (KD), binding site identification. vernalis.com
Cryo-Electron Microscopy (Cryo-EM) Visualization of large protein complexes and their interactions at near-atomic resolution. researchcorridor.orgStructure of complex targets (e.g., membrane proteins) with bound ligands. researchcorridor.org

Integration of Artificial Intelligence and Machine Learning Algorithms in the Discovery and Optimization of Benzamide Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster, more cost-effective, and more predictive. nih.govijettjournal.org For the development of this compound analogs, these computational tools offer powerful capabilities at multiple stages of the discovery pipeline. mdpi.com

In the early stages, AI algorithms can analyze vast chemical libraries to identify novel hit compounds through virtual screening. mdpi.com ML models, trained on large datasets of known drug-target interactions, can predict the biological activity of new benzamide derivatives before they are even synthesized. nih.gov This significantly accelerates the identification of promising candidates. nih.gov

Furthermore, AI is instrumental in lead optimization. Generative models can design new molecules de novo with desired properties, such as enhanced potency, selectivity, and improved pharmacokinetic profiles (e.g., solubility, bioavailability). mdpi.comnih.gov Predictive ML algorithms can also forecast potential toxicity issues early in the process, reducing the high failure rates in later stages of drug development. nih.gov For instance, the integration of AI can shorten the drug discovery phase, which traditionally takes three to six years, by one to two years. mdpi.com

Table 3: Applications of AI/ML in the Benzamide Drug Discovery Workflow

Discovery StageAI/ML ApplicationObjective
Target Identification Analysis of genomic and proteomic data.Identify and validate novel biological targets for disease. nih.gov
Hit Identification Virtual screening of large compound libraries; ML-based activity prediction. mdpi.comRapidly identify initial compounds that bind to the target. nih.gov
Lead Optimization Generative models for de novo design; prediction of physicochemical and toxicological properties. mdpi.comnih.govDesign analogs with improved potency, selectivity, and drug-like properties. nih.gov
Preclinical Development Prediction of clinical trial outcomes based on preclinical data. nih.govSelect lead candidates with a higher probability of success in clinical trials. nih.gov

Exploration of New Therapeutic Indications and Biological Pathways Beyond Current Applications

The versatile benzamide scaffold has been successfully incorporated into drugs for a range of conditions, but the search for new applications is a vibrant area of research. walshmedicalmedia.comresearchgate.net Future work on this compound analogs will likely target novel biological pathways and therapeutic areas.

One emerging area is the inhibition of the Cholesteryl Ester Transfer Protein (CETP) , a target for treating hyperlipidemia. researchgate.net Inhibition of CETP raises levels of "good" HDL cholesterol and lowers "bad" LDL cholesterol. Several fluorinated benzamide derivatives have been synthesized and shown to be potent CETP inhibitors, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. researchgate.net

Another novel target is the Zinc-Activated Channel (ZAC) , a member of the Cys-loop receptor superfamily. semanticscholar.org A recent screening effort identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of ZAC. The most potent analogs demonstrated IC₅₀ values between 1-3 µM, highlighting a new potential therapeutic application for this class of compounds. semanticscholar.org

Additionally, benzamide analogs are being explored as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov By targeting allosteric sites, which are less conserved than the primary (orthosteric) binding sites, it may be possible to develop subtype-selective ligands with improved side-effect profiles. nih.gov

Table 4: Investigational Therapeutic Targets for Benzamide Analogs

TargetTherapeutic AreaExample Compound ClassReported Activity (IC₅₀)
CETP HyperlipidemiaFluorinated 3-benzylamino benzamides0.75 µM (Compound 8b) researchgate.net
ZAC Neurological/Channel-related DisordersN-(thiazol-2-yl)-benzamide analogs1–3 µM (Compounds 2b, 4c, 5a) semanticscholar.org
nAChRs (α4β2) Neurological Disorders4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide6.0 µM (Compound 1) nih.gov
AChE / BACE1 Alzheimer's DiseaseN,N′-(1,4-phenylene)bis(3-methoxybenzamide)0.056 µM (AChE), 9.01 µM (BACE1) mdpi.comresearchgate.net

Rational Design of Multi-Target Directed Ligands Incorporating Benzamide Moieties for Complex Diseases

The traditional "one drug, one target" paradigm has proven insufficient for treating complex, multifactorial diseases like Alzheimer's. nih.gov This has led to the rise of the Multi-Target Directed Ligand (MTDL) strategy, which aims to design a single molecule capable of modulating multiple biological targets simultaneously. researchgate.netnih.gov The benzamide scaffold is an ideal building block for MTDLs due to its synthetic tractability and established biological activities. mdpi.com

In the context of Alzheimer's disease, researchers are designing benzamide hybrids that can concurrently inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com For example, a series of novel benzamide derivatives were shown to have dual inhibitory effects, with the most promising compound displaying potent AChE inhibition (IC₅₀ = 0.056 µM) and moderate BACE1 inhibition (IC₅₀ = 9.01 µM). mdpi.comresearchgate.net

The MTDL design often involves combining two or more pharmacophores into a single hybrid molecule. nih.gov For instance, the benzamide moiety could be linked to another scaffold known to have neuroprotective or anti-inflammatory properties. researchgate.net This approach allows a single drug to interfere with multiple pathological pathways—such as neurotransmitter depletion, protein aggregation, and neuroinflammation—potentially leading to synergistic therapeutic effects and superior clinical outcomes compared to single-target agents or combination therapies. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-5-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves converting 3-methyl-5-(trifluoromethyl)benzoic acid to its corresponding amide. This typically employs coupling reagents like HATU or EDCI in the presence of a base (e.g., DIPEA) and ammonia. For example, activation of the carboxylic acid group with CDI (1,1'-carbonyldiimidazole) followed by reaction with aqueous ammonia under anhydrous conditions can yield the benzamide derivative. Reaction optimization may include controlling temperature (0–25°C) and solvent choice (e.g., THF or DMF) to minimize side products .

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : A combination of techniques is recommended:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions .
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substituent positions and purity.
  • Mass spectrometry : Employ high-resolution MS (e.g., EI or ESI) to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in analyzing the crystallographic data of this compound?

  • Methodological Answer : Mercury CSD 2.0 enables visualization of crystal packing, hydrogen-bonding networks, and void analysis. For example:

  • Use the "Packing Similarity" feature to compare structural motifs with related benzamide derivatives.
  • Generate interaction maps to identify key non-covalent interactions (e.g., π-π stacking, halogen bonding) that influence stability and solubility .

Q. What strategies can resolve contradictions in biological activity data for trifluoromethyl-substituted benzamides?

  • Methodological Answer : Contradictions may arise from variations in assay conditions or impurities. To address this:

  • Reproducibility checks : Standardize synthetic protocols (e.g., reagent purity, reaction time) and biological assays (e.g., cell lines, incubation time).
  • Analytical cross-validation : Combine HPLC purity analysis (>98%) with orthogonal techniques like 19F^{19}F-NMR to detect trace impurities that may affect activity .

Q. How does the trifluoromethyl group influence the structure-activity relationship (SAR) of benzamide derivatives?

  • Methodological Answer : The CF3_3 group enhances lipophilicity and metabolic stability. Comparative studies with analogs (e.g., chloro- or methyl-substituted benzamides) reveal:

  • Increased binding affinity : The CF3_3 group improves hydrophobic interactions with target proteins.
  • Reduced polarity : This may compromise aqueous solubility, necessitating formulation optimization.
    Example SAR table:
SubstituentLogPIC50_{50} (nM)Target Protein
CF3_3 (3-Methyl)3.212.5Enzyme X
Cl (3-Chloro)2.845.7Enzyme X
CH3_32.1>100Enzyme X
Data inferred from structural analogs in .

Q. What advanced techniques are recommended for analyzing trace impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS : Detect and quantify impurities at ppm levels using targeted MRM (multiple reaction monitoring).
  • Cryoprobe NMR : Enhance sensitivity for low-abundance contaminants (e.g., unreacted starting materials).
  • X-ray powder diffraction (XRPD) : Confirm polymorphic purity, especially for batch-to-batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.